molecular formula C23H22ClF3O2 B13413598 (1R)-trans-Bifenthrin

(1R)-trans-Bifenthrin

Cat. No.: B13413598
M. Wt: 422.9 g/mol
InChI Key: OMFRMAHOUUJSGP-LLYSFLIHSA-N
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Description

(1R)-trans-Bifenthrin (CAS 83322-02-5) is a chiral isomer of the synthetic pyrethroid insecticide bifenthrin. It provides researchers with a highly specific chemical standard for analytical and investigative applications. This compound is particularly valuable in environmental science and toxicology for studying the fate, behavior, and distinct biological activity of pyrethroid enantiomers . As a Type I non-cyano pyrethroid, this compound exerts its insecticidal effect by modulating voltage-gated sodium channels in nerve membranes . This interaction disrupts the gating mechanism, leading to a prolonged sodium influx that manifests as hyperexcitation, incoordination, and paralysis in target insects . The (1R)-cis isomers are known to possess greater pesticidal activity compared to their (1S)-cis counterparts, making this stereoisomer crucial for understanding structure-activity relationships . In the research setting, this compound is an essential tool. Applications include use as an analytical standard for residue quantification in soil and water samples, investigating metabolic pathways and enantioselective degradation in biological systems, and studying the specific mechanisms underlying pyrethroid neurotoxicity in non-target organisms . Bifenthrin is noted for its high hydrophobicity (log K OW : ~1.0 x 10 6 ) and very low aqueous solubility (<1 µg/L), properties that influence its strong adsorption to soil and sediment and its potential for bioaccumulation . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and conduct all risk assessments prior to use. Handling should be performed by qualified personnel in appropriately controlled laboratory settings, utilizing proper personal protective equipment to minimize exposure.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H22ClF3O2

Molecular Weight

422.9 g/mol

IUPAC Name

(2-methyl-3-phenylphenyl)methyl (1R,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C23H22ClF3O2/c1-14-16(10-7-11-17(14)15-8-5-4-6-9-15)13-29-21(28)20-18(22(20,2)3)12-19(24)23(25,26)27/h4-12,18,20H,13H2,1-3H3/b19-12-/t18-,20+/m1/s1

InChI Key

OMFRMAHOUUJSGP-LLYSFLIHSA-N

Isomeric SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)[C@@H]3[C@H](C3(C)C)/C=C(/C(F)(F)F)\Cl

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)C)C=C(C(F)(F)F)Cl

Origin of Product

United States

Synthetic Methodologies and Enantioselective Production of 1r Trans Bifenthrin

Conventional Esterification Routes

The final step in producing bifenthrin (B131952) is the formation of an ester bond between the cyclopropanecarboxylic acid moiety and the biphenyl (B1667301) methanol (B129727) moiety. Conventional methods achieve this through standard organic chemistry reactions, primarily by activating the carboxylic acid to facilitate nucleophilic attack by the alcohol.

A prevalent industrial method involves converting the carboxylic acid into a more reactive acyl halide, typically the acid chloride. This is accomplished by treating the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting (1R)-trans-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarbonyl chloride is then reacted with (2-methyl-[1,1'-biphenyl]-3-yl)methanol. google.comgoogle.com This condensation reaction is typically performed in the presence of an acid scavenger, such as an organic base (e.g., pyridine, triethylamine) or an inorganic base (e.g., sodium hydroxide, potassium carbonate), to neutralize the hydrogen chloride (HCl) byproduct. google.com

Key aspects of this process include:

Solvent Selection: The reaction is carried out in an inert organic solvent, such as toluene, hexane, or cyclohexane, which facilitates the reaction while having low solubility for the HCl byproduct, allowing for its efficient removal. google.com

Temperature Control: The reaction temperature is carefully controlled, often in the range of 45°C to the boiling point of the solvent, to ensure a high rate of conversion without promoting side reactions. google.com

Product Isolation: Upon completion, the product is typically isolated by cooling the reaction mixture to induce crystallization, followed by filtration and drying. This approach can yield bifenthrin with high purity (>98%) and high conversion rates of the alcohol precursor. google.com

Another conventional approach is transesterification. In this method, a simple alkyl ester (e.g., methyl or ethyl ester) of the pyrethroid acid is reacted with (2-methyl-[1,1'-biphenyl]-3-yl)methanol in the presence of a catalyst. Catalysts for this process are often titanate compounds, which facilitate the exchange of the alcohol groups. This route avoids the use of harsh chlorinating agents.

The following table summarizes typical conditions found in conventional esterification processes for bifenthrin synthesis based on patent literature.

MethodAcid PrecursorAlcohol PrecursorKey Reagents/CatalystsSolventTypical Yield/Purity
Acyl Halide Condensation(1R)-trans-Cyclopropanecarbonyl chloride(2-methyl-[1,1'-biphenyl]-3-yl)methanolAcid Scavenger (e.g., NaOH, K₂CO₃)Toluene, HexaneYield: >92%, Purity: >95% google.com
Transesterification(1R)-trans-Cyclopropanecarboxylic acid alkyl ester(2-methyl-[1,1'-biphenyl]-3-yl)methanolTitanate CatalystHigh-boiling point organic solventHigh product purity google.com

Advancements in Chiral Catalysis for Stereoselective Synthesis

The direct asymmetric synthesis of the (1R)-trans-cyclopropanecarboxylic acid precursor is a complex challenge. Therefore, industrial production often relies on the synthesis of a racemic or mixed isomer precursor followed by resolution, or the conversion of an undesired isomer into the desired one. google.com These methods represent significant advancements in producing the enantiomerically pure active ingredient.

Chiral Resolution of Racemic Acids: A common strategy is to synthesize the trans-cyclopropanecarboxylic acid as a racemic mixture and then separate the (1R) and (1S) enantiomers. This separation is known as chiral resolution. wikipedia.org

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with a chiral base (a resolving agent), such as an optically pure amine. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org Once the desired diastereomeric salt (e.g., the salt of the (1R)-acid and the chiral amine) is isolated, the chiral resolving agent is removed by acidification, yielding the enantiomerically pure (1R)-trans-acid. google.com

Enzymatic Kinetic Resolution: A greener and more selective approach involves the use of enzymes, particularly lipases. nih.gov In a kinetic resolution, the enzyme catalyzes a reaction (such as esterification or hydrolysis) on one enantiomer of the racemic mixture at a much faster rate than the other. chemrxiv.org For example, a lipase (B570770) can be used to selectively esterify the (1R)-trans-acid in a racemic mixture, leaving the (1S)-trans-acid unreacted. The resulting ester and the unreacted acid can then be easily separated. This method is valued for its high enantioselectivity and operation under mild conditions. nih.govmdpi.com Lipases from sources like Candida antarctica and Pseudomonas cepacia have been successfully used for resolving various chiral compounds. mdpi.comd-nb.info

The following table compares common stereoselective strategies for obtaining the (1R)-trans-acid precursor.

StrategyDescriptionKey ComponentsAdvantagesDisadvantages
Diastereomeric Salt CrystallizationSeparation of enantiomers by forming diastereomeric salts with a chiral resolving agent, followed by crystallization. wikipedia.orgChiral amines (e.g., brucine, cinchona alkaloids)Well-established, scalable technology.Can be laborious; requires stoichiometric amounts of expensive resolving agents; max 50% theoretical yield without racemization/epimerization.
Enzymatic Kinetic ResolutionUse of an enzyme (lipase) to selectively react with one enantiomer in a racemic mixture, allowing for separation. nih.govLipases (e.g., from Candida, Pseudomonas)High enantioselectivity, mild reaction conditions, environmentally friendly ("green chemistry"). chemrxiv.orgMax 50% theoretical yield without racemization/epimerization; enzyme cost and stability can be factors.
Epimerization of Unwanted IsomerChemical conversion of the isolated, undesired (1S) enantiomer into the desired (1R) enantiomer. google.comBases or other catalystsIncreases the overall yield beyond the 50% limit of resolution; improves process economics.Can reach an equilibrium mixture, requiring further purification. google.com

Derivatization Strategies for Modified Biological Performance

The development of new and improved insecticides often involves the synthesis of analogues of existing compounds to study their structure-activity relationships (SAR). nih.govresearchgate.net This process involves making systematic chemical modifications to the parent molecule and evaluating how these changes affect its biological performance, such as insecticidal potency, spectrum of activity, or selectivity between target pests and non-target organisms.

For (1R)-trans-Bifenthrin, derivatization strategies would primarily focus on modifying the (2-methyl-[1,1'-biphenyl]-3-yl)methanol portion of the molecule, as the (1R)-trans-cyclopropanecarboxylate moiety is generally considered the essential pharmacophore for insecticidal activity in many pyrethroids. arkat-usa.org

The core strategy involves synthesizing a library of bifenthrin analogues where the biphenyl group is altered. This can be achieved by:

Synthesis of Novel Alcohols: A variety of substituted biphenyl methanols can be synthesized. This often involves Suzuki cross-coupling reactions, where different substituted phenylboronic acids are coupled with a suitable bromo-methylbenzyl alcohol intermediate. This allows for the introduction of a wide range of substituents (e.g., halogens, alkyl, alkoxy groups) at various positions on the biphenyl rings.

Esterification with the Chiral Acid: Each of these novel alcohols is then esterified with the (1R)-trans-cyclopropanecarbonyl chloride, as described in the conventional synthesis routes, to produce a new bifenthrin analogue.

Biological Evaluation: The resulting library of compounds is then screened for biological activity. These SAR studies help identify which substituents and substitution patterns on the biphenyl ring enhance or diminish insecticidal performance. For example, a halogen atom at a specific position might increase potency against a particular pest species or improve the molecule's photostability.

This systematic approach of derivatization and subsequent biological testing is a cornerstone of modern pesticide discovery, allowing for the rational design of next-generation insecticides with improved performance profiles. nih.gov

Molecular and Cellular Mechanisms of Action in Target Arthropods

Primary Target: Voltage-Gated Sodium Channels

The principal target of (1R)-trans-Bifenthrin, like other pyrethroids, is the voltage-gated sodium channel (VGSC) in the neuronal membranes of insects. inchem.orgorst.eduirac-online.org These channels are critical for the generation and propagation of action potentials, the fundamental electrical signals of the nervous system. pnas.orgwikipedia.org By modulating the function of these channels, this compound disrupts normal nerve signaling, leading to paralysis and death of the insect. nepc.gov.auwikipedia.org

Interaction with Neuronal Sodium Channel Gating

This compound binds to the α-subunit of the voltage-gated sodium channel. inchem.org This interaction modifies the gating kinetics of the channel, specifically by delaying its closure. nepc.gov.auinchem.orgorst.edu Under normal physiological conditions, sodium channels open in response to membrane depolarization, allowing an influx of sodium ions that generates the rising phase of the action potential. They then rapidly inactivate and close to allow the membrane to repolarize. This compound interferes with this closing mechanism, prolonging the period of sodium ion influx. inchem.org It is suggested that bifenthrin (B131952) can bind to and modify sodium channels in both their open and closed states. nih.gov

Electrophysiological Modulations and Action Potential Disruption

The delayed closure of sodium channels induced by this compound results in a characteristic electrophysiological phenomenon known as a "tail current". inchem.orgnih.gov This prolonged inward sodium current leads to a sustained depolarization of the nerve membrane. nih.govmedchemexpress.com This sustained depolarization lowers the threshold for generating subsequent action potentials, causing repetitive firing of the neuron. inchem.org Ultimately, this hyperexcitability can progress to a complete disruption of synaptic transmission and nerve block, leading to the observed toxic effects in the insect. publications.gc.cainchem.org

Stereospecificity of this compound Binding and Channel Modulation

The interaction between pyrethroids and sodium channels is highly stereospecific, meaning that the three-dimensional structure of the pyrethroid molecule is crucial for its activity. inchem.orgpnas.org Bifenthrin has multiple stereoisomers, and their biological activity can differ significantly. inchem.org The insecticidal activity is primarily associated with the 1R isomers. inchem.org Specifically, the 1R-trans and 1R-cis isomers are the active forms, while the 1S isomers are generally inactive but can sometimes competitively inhibit the action of the 1R isomers. inchem.orgpnas.org This stereospecificity highlights the precise nature of the binding interaction between this compound and its target site on the sodium channel.

Secondary and Ancillary Molecular Targets in Invertebrates

Voltage-Gated Calcium Channel Modulation

There is growing evidence that pyrethroids can modulate the activity of voltage-gated calcium channels (VGCCs). nih.govmontana.edunih.gov Some studies have shown that bifenthrin can induce an influx of calcium ions in neurons. nih.gov This effect appears to be secondary to the initial action on sodium channels, as it can be blocked by tetrodotoxin, a specific blocker of voltage-gated sodium channels. nih.gov The disruption of calcium homeostasis can have significant downstream effects on neuronal function, as calcium is a critical second messenger involved in numerous cellular processes, including neurotransmitter release and gene expression. nih.govnih.gov Nanomolar concentrations of bifenthrin have been shown to alter calcium oscillations in developing rodent neurons. nih.gov

Chloride Ion Channel Interactions

The interaction of pyrethroids with chloride channels has also been investigated. montana.edunih.gov Some Type II pyrethroids have been shown to decrease the open probability of voltage-gated chloride channels. nih.gov However, studies on bifenthrin, a Type I pyrethroid, have shown that it does not significantly alter the open probability of these channels. montana.edunih.gov Therefore, while chloride channels are a target for some pyrethroids, their role as a significant target for this compound is less clear. nih.gov

Compound Names

Compound Name
This compound
Bifenthrin
Tetrodotoxin

Disruption of Neuroendocrine Homeostasis

The neuroendocrine system of insects regulates vital physiological processes, including development, metamorphosis, reproduction, and behavior. This regulation is orchestrated by a complex interplay of neurohormones, primarily synthesized in neurosecretory cells of the brain and released into the hemolymph. Key hormonal systems susceptible to disruption by xenobiotics include the juvenile hormone (JH) and ecdysone (B1671078) signaling pathways.

Pyrethroids are thought to interfere with neurosecretory cells, potentially by acting on voltage-gated calcium channels, which are critical for the release of neurohormones. wikipedia.org Such interference can lead to an imbalance in the titers of crucial hormones, setting off a cascade of adverse physiological effects.

Recent studies on bifenthrin have begun to elucidate its impact on specific neuroendocrine pathways. For instance, sublethal exposure to bifenthrin has been shown to interfere with the juvenile hormone (JH) signaling pathway in the yellow peach moth, Conogethes punctiferalis. This interference was marked by a significant reduction in the transcription levels of key genes within this pathway, namely the methoprene-tolerant (Met) and Krüppel-homolog 1 (Kr-h1) genes. Juvenile hormone is essential for the regulation of metamorphosis and, in adult insects, plays a critical role in reproductive maturation, including the development of ovaries and eggs. The downregulation of JH signaling genes by bifenthrin is linked to decreased fecundity and reproductive success in exposed female moths.

Furthermore, bifenthrin has been identified as an endocrine disruptor in various non-target aquatic species, where it has been shown to dysregulate the hypothalamic-pituitary-gonadal (HPG) and hypothalamic-pituitary-thyroid (HPT) axes. researchgate.netnih.gov In fish, for example, bifenthrin can alter the dopaminergic pathway, which is involved in the regulation of estrogen homeostasis. nih.gov While these findings are in vertebrates, they highlight the potential for bifenthrin to interfere with fundamental hormonal signaling pathways that are conserved across different animal phyla.

The stereochemistry of pyrethroids plays a significant role in their biological activity, with different isomers often exhibiting varying degrees of toxicity and endocrine-disrupting potential. mdpi.comnih.gov For example, studies on the pyrethroid permethrin (B1679614) have demonstrated stereoselective estrogenic activity. mdpi.com With bifenthrin, the 1S-cis isomer has been shown to have a significantly greater estrogenic effect in fish compared to the 1R-cis isomer, underscoring the importance of the specific three-dimensional structure of the molecule in its interaction with biological systems. orst.edu Although direct comparative studies on the neuroendocrine effects of the different bifenthrin isomers in arthropods are scarce, the existing evidence strongly suggests that the this compound isomer will have its own specific profile of activity.

The table below summarizes research findings on the neuroendocrine-disrupting effects of bifenthrin in arthropods. It is important to note that these studies were conducted using bifenthrin as a mixture of isomers, and further research is required to delineate the specific contributions of the (1R)-trans isomer to these effects.

Target OrganismObserved EffectKey Findings
Conogethes punctiferalis (Yellow Peach Moth)Disruption of Juvenile Hormone (JH) SignalingSublethal exposure to bifenthrin led to a dose-dependent decrease in the transcription of methoprene-tolerant (Met) and Krüppel-homologue 1 (Kr-h1) genes, which are crucial for JH signaling and reproductive development.
General ArthropodsInterference with Neurosecretory CellsPyrethroids are thought to act on voltage-gated calcium channels in neurosecretory cells, potentially disrupting the release of neurohormones that regulate key physiological processes. wikipedia.org

Environmental Fate and Non Target Organism Ecotoxicology

Degradation Pathways in Environmental Compartments

The degradation of bifenthrin (B131952) in the environment proceeds through both non-biological (abiotic) and biological (biotic) transformation processes. These processes vary in rate and significance depending on the environmental compartment, such as soil, water, or sediment.

Abiotic degradation involves the chemical transformation of a compound without the involvement of living organisms. For bifenthrin, the primary abiotic processes considered are photolysis and hydrolysis.

Photolysis is the breakdown of chemical compounds by light. Bifenthrin is generally considered to be relatively stable to photolysis in both aqueous and soil environments. orst.edu

In aqueous systems, bifenthrin exhibits significant stability when exposed to sunlight. orst.edu Studies have reported aqueous photolysis half-lives ranging from 276 to 416 days. orst.edu One study in a sterile water/acetonitrile solution under natural sunlight calculated half-lives of 209 and 300 days. epa.gov On soil surfaces, the photolytic half-life of bifenthrin has been measured in the range of 106 to 147 days. orst.edu

Despite its relative stability, some photodegradation does occur, leading to the formation of several minor degradation products. These include 2-methyl-3-phenylbenzoic acid (BP acid), 2-methyl-3-phenylbenzyl alcohol (BP alcohol), 2-methyl-3-phenylbenzaldehyde (BP aldehyde), 4'-hydroxy bifenthrin, and 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid (TFP acid). epa.gov

Table 1: Photolysis Half-Lives of Bifenthrin

Environmental CompartmentHalf-Life (t½)ConditionsReference
Aqueous Solution276 - 416 daysNatural Sunlight orst.edu,
Aqueous Solution (30% Acetonitrile)209 - 300 days (calculated)Natural Sunlight epa.gov
Soil Surface106 - 147 daysExposed to Sunlight orst.edu
Silt Loam Soil> 30 daysSunlight Irradiated epa.gov

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Bifenthrin is highly stable to abiotic hydrolysis across a range of environmentally relevant pH levels. orst.edunih.gov

Multiple studies have demonstrated that bifenthrin does not undergo significant hydrolytic degradation in sterile aqueous solutions at pH 5, 7, and 9 over a 30-day period at 25°C. orst.edu This stability indicates that hydrolysis is not a significant abiotic degradation pathway for bifenthrin in the environment. nih.gov Consequently, specific abiotic hydrolytic degradation products are not typically reported, as the compound remains largely intact. One study reported a much shorter hydrolysis half-life of 13.5 days, though this may have been influenced by biotic factors not present in sterile lab tests. nih.gov

Table 2: Hydrolytic Stability of Bifenthrin

pH RangeTemperatureDurationResultReference
5, 7, and 925°C30 daysStable orst.edu,
5 - 921°C21 daysStable nih.gov

Biotic transformation, or biodegradation, involves the breakdown of substances by microorganisms and other living organisms. This is a more significant pathway for bifenthrin degradation than abiotic processes.

Microorganisms in soil and aquatic sediments play a key role in the breakdown of bifenthrin. The rate of biodegradation can vary significantly based on soil type, microbial population, temperature, and aerobic versus anaerobic conditions. orst.edu

In soil, the aerobic half-life of bifenthrin generally ranges from 97 to 250 days. orst.edu Some studies have reported a wider range of 7 days to 8 months depending on the specific soil characteristics. wikipedia.orgorst.edu Under anaerobic conditions in flooded soil, bifenthrin is substantially more persistent.

In aquatic systems, bifenthrin's low water solubility and high affinity for organic matter cause it to partition from the water column into the sediment. nih.gov The aerobic half-life in sediment is long, estimated at 12 to 16 months at 20°C. orst.eduresearchgate.net The anaerobic half-life in sediment is similarly long, ranging from 8 to 16 months. orst.edu

Specific microbial species have been identified that can degrade bifenthrin. Strains of the bacterium Stenotrophomonas acidaminiphila have been shown to rapidly degrade bifenthrin in water. nih.gov The bacterium Pseudomonas stutzeri and the fungus Penicillium chrysogenum have also demonstrated the ability to metabolize the compound. rovedar.comnih.gov The primary microbial degradation pathway involves the hydrolytic cleavage of the ester bond. nih.govnih.gov This initial step is often followed by hydroxylation and oxidation of the resulting molecules. nih.gov Identified metabolites from microbial degradation include 4'-hydroxy bifenthrin, benzene, and monochlorotrifluoromethane. nih.govwisdomlib.org

Table 3: Biodegradation Half-Lives of Bifenthrin in Soil and Sediment

MatrixConditionHalf-Life (t½)Reference
SoilAerobic97 - 250 days orst.edu
SoilField Dissipation122 - 345 days orst.edu, nepc.gov.au
SedimentAerobic (20°C)12 - 16 months orst.edu
SedimentAnaerobic (20°C)8 - 16 months orst.edu

When non-target organisms are exposed to bifenthrin, their ability to metabolize the compound is a key factor in its potential toxicity. In general, pyrethroids are metabolized in animals through ester hydrolysis and oxidation reactions. orst.edunepc.gov.au

In aquatic organisms, bifenthrin is known to be highly toxic, particularly to fish and invertebrates. orst.eduorst.edu This high toxicity is partly attributed to a slower rate of metabolism in these species compared to birds and mammals. wikipedia.org Bifenthrin can also act as an ATPase inhibitor in fish and other gill-breathing organisms, which disrupts ion balance and osmoregulation, increasing their susceptibility. wikipedia.orgorst.edu Due to its lipophilic nature, bifenthrin has the potential to bioaccumulate in the fatty tissues of aquatic organisms. orst.edu

In terrestrial biota, such as birds, bifenthrin is considered to have low to moderate toxicity. orst.edu Studies on various animal models (goats, hens) show that bifenthrin is metabolized and the resulting products are eliminated primarily through excreta. fao.org The main metabolic reactions are the hydrolysis of the ester linkage to form an alcohol and a carboxylic acid, and the oxidation of the parent molecule. orst.edu The major metabolite formed through hydrolysis is 2-methyl-3-phenylbenzyl alcohol, while oxidation can produce compounds like 4'-hydroxy bifenthrin and 2-methyl-3-phenylbenzoic acid. nih.govorst.edu Plant metabolism studies show that bifenthrin is not readily absorbed or translocated, with the parent compound being the main residue found on plant surfaces.

Table 4: Identified Degradation Products and Metabolites of Bifenthrin

Compound NameFormation ProcessReference
4'-hydroxy bifenthrinPhotolysis, Microbial Degradation, Animal Metabolism orst.edu, nih.gov, epa.gov
2-methyl-3-phenylbenzoic acid (BP acid)Photolysis, Animal Metabolism orst.edu, epa.gov
2-methyl-3-phenylbenzyl alcohol (BP alcohol)Photolysis, Animal Metabolism orst.edu, epa.gov
2-methyl-3-phenylbenzaldehyde (BP aldehyde)Photolysis epa.gov
3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid (TFP acid)Photolysis epa.gov
BenzeneMicrobial Degradation wisdomlib.org
MonochlorotrifluoromethaneMicrobial Degradation wisdomlib.org

Biotic Transformation Processes in Environmental Matrices

Environmental Persistence and Mobility

Bifenthrin is characterized by its strong affinity for soil and sediment, which dictates its persistence and mobility in the environment. Due to its chemical properties, including very low water solubility (<1 μg/L) and a high octanol-water partition coefficient (Log K_ow_ > 6.0), it binds tightly to organic matter and soil particles.

Soil Adsorption and Desorption Dynamics

Bifenthrin exhibits strong adsorption to soil particles, a key factor in its environmental behavior. This process is influenced by the physical and chemical properties of the soil, leading to low mobility and a reduced potential for groundwater contamination.

The sorption of bifenthrin in soil is significantly correlated with the soil's physicochemical characteristics. The primary factor influencing its adsorption is the organic matter (OM) and organic carbon (OC) content. Soils with higher organic matter exhibit greater adsorption of bifenthrin. The soil sorption coefficient (K_oc_), which normalizes the distribution coefficient (K_d_) to the organic carbon content, ranges from 131,000 to 302,000, indicating very strong binding and expected immobility in soil.

Studies have shown that the Freundlich distribution coefficient (K_f_), another measure of sorption capacity, corresponds directly to the soil's OM. For instance, in a study of ten different soil samples, the K_d_ values for bifenthrin ranged from 7.27 to 25.89 µg·mL⁻¹, with the variation being attributed to differences in soil properties, including OM content which ranged from 0.10% to 1.99%. Other soil properties such as pH and clay content also play a role in the sorption dynamics.

Table 1: Soil Sorption Coefficients of Bifenthrin in Various Soils

Soil Property Value Sorption Coefficient Value (µg·mL⁻¹) Reference
Organic Matter (OM) 0.10% - 1.99% Distribution Coefficient (K_d_) 7.27 - 25.89
Organic Carbon (OC) Not Specified Soil Sorption Coefficient (K_oc_) 131,000 - 302,000

This table is interactive. Users can sort columns by clicking on the headers.

Consistent with its high sorption affinity, bifenthrin has a very low potential for leaching through the soil profile. Laboratory studies using soil columns consistently demonstrate that the vast majority of applied bifenthrin remains in the upper layers of the soil, typically within the top 5 to 10 centimeters.

In a study examining leaching in sandy loam and loamy sand soils, bifenthrin concentrations were highest in the top 0-5 cm of the soil column, with concentrations of 892.77 mg/L and 1060.93 mg/L, respectively. Another investigation using sandy loam soil found that 89-92% of the applied bifenthrin was retained in the top 0-5 cm of the soil core, with only 0.54-1.07% reaching a depth of 10-15 cm. Even with simulated heavy rainfall, bifenthrin residues are generally not detected in leachate water, suggesting that contamination of groundwater via leaching is unlikely.

Table 2: Bifenthrin Residue Distribution in a Sandy Loam Soil Column

Soil Column Depth (cm) Residue at Dose 1 (mg kg⁻¹) Residue at Dose 2 (mg kg⁻¹) Percentage Retained (Dose 1) Percentage Retained (Dose 2) Reference
0-5 1.69 3.52 ~92% ~89%
5-10 0.09 0.13 ~5% ~3%

This table is interactive. Users can sort columns by clicking on the headers.

Sediment-Water Distribution and Bioavailability in Aquatic Systems

When bifenthrin enters aquatic environments, typically through runoff attached to soil particles, it rapidly partitions from the water column to suspended and bed sediments. In one mesocosm study, less than 5% of the applied bifenthrin remained in the water column within 10 minutes, and this dropped to less than 1% after 24 hours. This strong adsorption to sediment significantly reduces the concentration of freely dissolved bifenthrin in the water, which is often considered the primary driver of acute toxicity.

However, sediment-bound bifenthrin is not entirely unavailable to aquatic organisms. Benthic and detritus-feeding invertebrates can be exposed to particle-associated bifenthrin through direct contact or ingestion. The bioavailability of sediment-sorbed bifenthrin can be influenced by factors such as the organic carbon content of the sediment; higher organic carbon generally leads to stronger binding and potentially lower bioavailability. Studies have shown that even at low, environmentally relevant concentrations, bifenthrin in sediment can cause toxicity. Therefore, while sediment acts as a major sink for bifenthrin, it also serves as a long-term reservoir for chronic exposure to aquatic life.

Ecotoxicological Impact on Non-Target Organisms

Bifenthrin is recognized for its high toxicity to a wide range of non-target organisms, particularly cold-blooded animals like aquatic invertebrates and fish.

Aquatic Organisms: Fish and Invertebrate Models

Bifenthrin is very highly toxic to both freshwater and marine fish and invertebrates, often at concentrations in the low parts-per-billion (ppb) or even parts-per-trillion (ppt) range.

Fish: Acute toxicity studies have established low median lethal concentration (LC50) values for numerous fish species. For example, the 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) is reported to be between 0.10 and 0.15 µg/L, and for bluegill sunfish (Lepomis macrochirus), it is 0.18 to 0.35 µg/L. Studies on the Asian stinging catfish (Heteropneustes fossilis) and Clarias batrachus also show high toxicity, with 96-hour LC50 values of 3.40 µg/L and 3.46 µg/L, respectively.

Sublethal effects are also a significant concern. Environmentally relevant concentrations of bifenthrin have been shown to cause behavioral changes in fish, such as hyperactivity in Delta smelt (Hypomesus transpacificus) larvae and abnormal stress behaviors in gizzard shad (Dorosoma cepedianum), including slow swimming and gulping for air. Such behavioral alterations can increase susceptibility to predation. Furthermore, bifenthrin has a high potential to bioconcentrate in fish tissues.

Table 3: Acute Toxicity of Bifenthrin to Various Fish Species

Species Common Name Exposure Duration (hours) LC50 (µg/L) Reference
Oncorhynchus mykiss Rainbow Trout 96 0.10 - 0.15
Lepomis macrochirus Bluegill Sunfish 96 0.18 - 0.35
Heteropneustes fossilis Asian Stinging Catfish 96 3.40
Clarias batrachus Walking Catfish 96 3.46
Cyprinus carpio Common Carp (B13450389) 96 2.08

This table is interactive. Users can sort columns by clicking on the headers.

Invertebrate Models: Aquatic invertebrates are often even more sensitive to bifenthrin than fish. The 48-hour median effective concentration (EC50) for the water flea Daphnia magna is 1.6 µg/L. Other sensitive species include the mysid shrimp (Americamysis bahia) with a 96-hour LC50 of 3.97 ng/L (0.00397 µg/L) and the scud (Hyalella azteca) with a 96-hour LC50 of 2.7 ng/L (0.0027 µg/L).

Toxicity can also be isomer-specific. A study on Ceriodaphnia dubia demonstrated that the toxicity of cis-bifenthrin was attributable solely to the (1R)-cis enantiomer, while the (1S)-cis enantiomer showed no toxicity. Similarly, another study found that the (-)-bifenthrin enantiomer was significantly more toxic to Daphnia pulex, carp, and tilapia than the (+)-bifenthrin enantiomer. This highlights the importance of considering stereoisomerism when evaluating the ecotoxicological risk of chiral pesticides like bifenthrin.

Table 4: Acute Toxicity of Bifenthrin to Various Aquatic Invertebrate Species

Species Common Name Exposure Duration (hours) Endpoint Value (µg/L) Reference
Daphnia magna Water Flea 48 EC50 1.6
Ceriodaphnia dubia Water Flea Not Specified LC50 0.32
Americamysis bahia Mysid Shrimp 96 LC50 0.00397
Hyalella azteca Scud 96 LC50 0.0027
Daphnia pulex Water Flea 12 LC50 2.1 ((-)-bifenthrin)

This table is interactive. Users can sort columns by clicking on the headers.

Acute and Sublethal Effects on Non-Target Aquatic Species

Bifenthrin is recognized for its high toxicity to a wide range of aquatic organisms, including fish and invertebrates. orst.eduorst.edu Acute toxicity is typically measured by the median lethal concentration (LC50), the concentration of a substance that is lethal to 50% of a test population over a specific period. For bifenthrin, these values are notably low for many aquatic species, indicating a high degree of toxicity. orst.eduepa.gov

For fish, 96-hour LC50 values have been reported at 0.10 parts per billion (ppb) for rainbow trout (Oncorhynchus mykiss) and 0.18 ppb for bluegill sunfish (Lepomis macrochirus). epa.gov Another study found a 96-hour LC50 of 3.464 µg/L for the freshwater fish Clarias batrachus. researchgate.net

Aquatic invertebrates are also highly susceptible. The 48-hour median effective concentration (EC50) for Daphnia magna, a small planktonic crustacean, is 1.6 ppb. epa.govorst.edu For the estuarine invertebrate Mysidopsis bahia, the 96-hour LC50 is even lower, at 3.97 parts per trillion (ppt). orst.edu The cladoceran Ceriodaphnia dubia has a reported LC50 of 0.07 ppb for bifenthrin. orst.edu

Sublethal effects are also a significant concern, as they can occur at concentrations lower than those causing mortality. nih.gov Environmentally relevant concentrations of bifenthrin have been shown to cause behavioral changes in fish. nih.gov For instance, early larval stages of the endangered Delta smelt (Hypomesus transpacificus) exhibited hyperactivity following a 96-hour exposure to bifenthrin concentrations as low as 2 ng/L. nih.gov Such behavioral alterations can have cascading effects on survival, feeding, and predator avoidance.

SpeciesEndpointValueReference
Rainbow Trout (Oncorhynchus mykiss)96-hr LC500.10 ppb epa.gov
Bluegill Sunfish (Lepomis macrochirus)96-hr LC500.18 ppb epa.gov
Clarias batrachus96-hr LC503.464 µg/L researchgate.net
Daphnia magna48-hr EC501.6 ppb epa.govorst.edu
Mysidopsis bahia96-hr LC503.97 ppt orst.edu
Ceriodaphnia dubiaLC500.07 ppb orst.edu
Physiological and Biochemical Stress Responses (e.g., ATPase Inhibition, Osmoregulation Disruption)

The toxic action of pyrethroids like bifenthrin extends to physiological and biochemical disruption in aquatic organisms. A key mechanism of toxicity involves the inhibition of adenosine (B11128) triphosphatases (ATPases), which are crucial enzymes for cellular energy transfer and ion transport. orst.edunih.gov Specifically, pyrethroids have been shown to inhibit Na+, K+, and Mg+ ATPase activity. nih.gov

This inhibition is particularly detrimental to fish and gill-breathing aquatic insects, as it disrupts osmoregulation and ionic balance. orst.edu Na+/K+ ATPase is essential for maintaining the electrochemical gradients necessary for nutrient transport, and in gills, it plays a vital role in ion exchange with the surrounding water to maintain homeostasis. By impairing ATPase function, bifenthrin can compromise an organism's ability to regulate its internal salt and water balance, leading to physiological stress and increased susceptibility to the insecticide's toxic effects. orst.edunih.gov

Enantioselective Ecotoxicity in Aquatic Systems

Bifenthrin is a chiral molecule, meaning it exists as stereoisomers (enantiomers) that are mirror images of each other. researchgate.netnih.gov These enantiomers can exhibit different biological activities and toxicities, a phenomenon known as enantioselectivity. oup.comnih.gov Research has shown that the ecotoxicity of bifenthrin in aquatic systems is highly enantioselective, with one enantiomer often being significantly more toxic than the other. nih.govnih.gov

Studies have predominantly focused on the cis-isomers of bifenthrin. For the aquatic invertebrate Ceriodaphnia dubia, the 1R-cis enantiomer was identified as the only active isomer causing toxicity. researchgate.netoup.comnih.gov Similarly, in studies with Daphnia magna, the 1R-cis-BF isomer was found to be substantially more toxic than the 1S-cis-BF isomer, with the lowest-observed-effective concentration for survival and fecundity being 40 to 80 times higher for 1R-cis-BF. nih.gov This difference in toxicity was linked to the enantioselective accumulation, with the more toxic 1R-cis-BF accumulating at levels 14 to 40 times higher in D. magna. nih.gov

Another study that separated bifenthrin enantiomers (designated as (+) and (-)) found that (-)-bifenthrin was significantly more toxic to several aquatic species. jfda-online.com For Daphnia pulex, the 12-hour LC50 for (-)-bifenthrin was 2.1 µg/L, whereas for (+)-bifenthrin it was 28.9 µg/L. jfda-online.com For fish, the 96-hour LC50 values also showed higher toxicity for the (-) enantiomer in both common carp (Cyprinus carpio) and tilapia (Tilapia spp.). jfda-online.com This enantioselectivity underscores the importance of considering the isomeric composition of bifenthrin when assessing its environmental risk. oup.com

SpeciesIsomerEndpointValue (µg/L)Reference
Daphnia pulex(-)-bifenthrin12-hr LC502.1 jfda-online.com
(+)-bifenthrin12-hr LC5028.9 jfda-online.com
Carp (Cyprinus carpio)(-)-bifenthrin96-hr LC500.99 jfda-online.com
(+)-bifenthrin96-hr LC502.08 jfda-online.com
Tilapia (Tilapia spp.)(-)-bifenthrin96-hr LC500.19 jfda-online.com
(+)-bifenthrin96-hr LC500.80 jfda-online.com

Terrestrial Arthropods: Beneficial Insects and Pollinators

The impact of bifenthrin extends to non-target terrestrial arthropods, including beneficial predators and vital pollinator species.

Impact on Non-Target Predatory Arthropods

Beneficial predatory arthropods, which contribute to natural pest control, can be adversely affected by bifenthrin. Sublethal exposure to bifenthrin has been shown to alter the behavior of the tiger beetle, Megacephala carolina carolina, a common predator in turfgrass ecosystems. nih.gov Both the larval and adult stages of this beetle exhibited changes in their normal hunting and movement behaviors after exposure to sublethal doses of bifenthrin. nih.gov Such behavioral modifications can reduce their predatory effectiveness and potentially disrupt local food webs. Additionally, studies on cocoa farms have indicated that insecticide mixtures containing bifenthrin can significantly reduce populations of beneficial predators like ants and spiders. researchgate.net

Effects on Pollinator Species (e.g., Apis mellifera)

Bifenthrin is classified as very highly toxic to bees. orst.eduherts.ac.uk Direct contact with spray or exposure to residues on treated foliage can lead to significant mortality. beeaware.org.auepa.gov The contact median lethal dose (LD50) for honey bees (Apis mellifera) has been reported as 0.015 µ g/bee . mda.state.mn.us

Beyond acute mortality, sublethal concentrations of bifenthrin pose a considerable threat to bee health and colony viability. nih.govdntb.gov.ua Studies on Apis mellifera ligustica have shown that the median lethal effect of bifenthrin was 16.7 mg/L. nih.gov More critically, exposure to sublethal doses resulted in a significant reduction in bee fecundity, a decrease in the rate at which larvae develop into adults, and an increase in the duration of their immature stages. nih.gov Laboratory and semi-field assays have demonstrated that both the dose of bifenthrin and the duration of exposure significantly affect honeybee mortality. nih.govresearchgate.net

Efficacy and Applied Pest Management Strategies

Insecticidal and Acaricidal Activity Spectrum

Bifenthrin (B131952) is recognized for its efficacy against a wide array of pests through both contact and ingestion. orst.eduherts.ac.uk It is a non-systemic chemical, meaning it is not absorbed by plants, making it suitable for application on foliage and other surfaces where pests are active. specialistsales.com.aubigpesticides.com Its effectiveness extends to more than 100 species of pests, including those in agricultural, structural, and public health contexts. specialistsales.com.ausmagrichem.com

As a broad-spectrum insecticide and miticide, bifenthrin is utilized to protect numerous food and ornamental crops from insect damage. epa.govfbn.com It effectively controls sucking and biting foliar pests. herts.ac.uknih.gov Its activity spectrum includes, but is not limited to, Coleoptera, Diptera, Heteroptera, Lepidoptera, and Homoptera. nih.gov Research has demonstrated its effectiveness against pests such as aphids, thrips, whiteflies, beetles, and caterpillars on crops like cotton, corn, fruits, and vegetables. smagrichem.comnih.goventomoljournal.com In studies on cotton, bifenthrin was shown to be highly effective against thrips, with a significant reduction in population observed 72 hours and one week after application. entomoljournal.com

Table 1: Efficacy of Bifenthrin Against Selected Agricultural Pests This table is interactive. You can sort and filter the data.

Pest Category Example Pests Controlled Reference Crop(s)
Sucking Insects Aphids, Whiteflies, Thrips, Leafhoppers Cotton, Vegetables, Pulses
Chewing Insects Caterpillars, Beetles, Armyworms, Cutworms Corn, Cereals, Cotton
Mites Spider Mites Various Crops
Other Pests Fire Ants, Grasshoppers, Mole Crickets Turf, Ornamentals

Source: herts.ac.uksmagrichem.comnih.goventomoljournal.com

Bifenthrin is highly effective in controlling mosquitoes and is a valuable tool in public health programs aimed at managing mosquito-borne diseases. pomais.comcnagrochem.com It is used in barrier sprays and for treating mosquito nets. oup.comflvc.orgnih.gov Laboratory evaluations have confirmed its high toxicity to major mosquito vectors. oup.comnih.gov

Studies have shown bifenthrin to be effective against both susceptible and pyrethroid-resistant strains of Anopheles gambiae, a major malaria vector, and Culex quinquefasciatus, a significant pest in urban areas. oup.comnih.gov While mortality rates can be reduced in resistant strains, bifenthrin remains highly effective at inhibiting blood-feeding in both susceptible and resistant mosquitoes. oup.com Field studies using barrier sprays have demonstrated significant reductions in mosquito populations, particularly for Aedes species. nih.gov One study found that bifenthrin-treated sites had 85.1% fewer Aedes albopictus bites than untreated control areas. nih.gov

Table 2: Laboratory Efficacy of Bifenthrin Against Key Mosquito Vectors This table is interactive. You can sort and filter the data.

Mosquito Species Strain Efficacy Metric Result
Anopheles gambiae Susceptible Mortality 90-100%
Anopheles gambiae Resistant Blood-feeding Inhibition High
Culex quinquefasciatus Susceptible Mortality 90-100%
Culex quinquefasciatus Resistant Blood-feeding Inhibition High

Source: oup.com

Residual Activity and Longevity in Diverse Substrates

A key characteristic of bifenthrin is its residual activity, which allows it to remain effective for extended periods after application, providing long-term pest control. specialistsales.com.aucnagrochem.com This persistence varies depending on the substrate and environmental conditions.

When applied to plant foliage, bifenthrin provides lasting protection against pests. bigpesticides.comflvc.org Studies have shown that its residual effects on plant leaves can control adult mosquitoes for approximately three to four weeks. flvc.org Bioassays have confirmed that bifenthrin-treated leaves can exhibit greater than 70% knockdown or mortality against Aedes albopictus and Culex quinquefasciatus for four weeks. flvc.org Some barrier treatments have shown residual efficacy for up to six weeks post-treatment. nih.gov The duration of effectiveness can range from weeks to months, with outdoor treatments generally requiring reapplication every 4 to 8 weeks, while some formulations can last longer. specialistsales.com.aupomais.com In soil, bifenthrin is immobile in types with high silt, clay, and organic matter and has a half-life ranging from 97 to 345 days depending on conditions. orst.edunih.gov

The longevity of bifenthrin's residual activity is significantly influenced by environmental factors. nih.govbioone.org Exposure to sunlight and rainfall can accelerate the degradation of the insecticide on treated surfaces. nih.govbioone.orgresearchgate.net Studies on bifenthrin-treated vegetation showed that placement in full sunlight significantly reduced efficacy compared to placement in the shade. nih.govbioone.org Simulated heavy rainfall was also found to reduce the knockdown effectiveness of treated leaves, with reductions observed as soon as one week after treatment. nih.govbioone.orgresearchgate.net Consequently, the degradation of bifenthrin's efficacy is slowest in sites that are protected from both rain and sun, which often aligns with the preferred resting locations for many mosquito species. nih.govbioone.org Some modern formulations are polymer-enhanced to help overcome these environmental factors, extending the period of effectiveness. specialistsales.com.au

Comparative Efficacy in Integrated Pest Management Programs

In the context of Integrated Pest Management (IPM), bifenthrin's broad-spectrum activity and residual control make it a useful tool. epa.govfbn.com IPM strategies emphasize the use of multiple control tactics, and insecticides like bifenthrin are often integrated with cultural and biological controls. epa.gov

When compared with other pyrethroids, bifenthrin's intrinsic toxicity is considered intermediate. oup.comnih.gov For example, in laboratory tests against susceptible mosquito strains, its toxicity was found to be between that of permethrin (B1679614) and deltamethrin (B41696). oup.comnih.gov In field trials evaluating barrier sprays for mosquito control, both bifenthrin and lambda-cyhalothrin (B1674341) significantly reduced Aedes populations, with no significant difference in performance between the two insecticides. nih.gov Similarly, another study comparing bifenthrin and deltamethrin for mosquito suppression found that while both were effective, their efficacy could vary between locations and target species. nih.gov

The compatibility of bifenthrin with biological control agents is a critical consideration for its use in IPM. Research on an experimental bifenthrin long-lasting insecticide-treated net (LLITN) showed that while it was harmful to the predatory mite Amblyseius swirskii and the parasitic wasp Eretmocerus mundus upon direct, prolonged exposure in the lab, it proved to be compatible with the predatory mite in field trials while reducing pest densities. nih.gov This suggests that specific application methods can be devised to minimize harm to beneficial organisms, allowing for the integration of bifenthrin into comprehensive IPM programs. nih.govnih.gov

Arthropod Resistance to 1r Trans Bifenthrin

Mechanisms of Resistance Development to (1R)-trans-Bifenthrin in Arthropods

The evolution of resistance to this compound in arthropod populations is a significant challenge in pest management. This resistance is a multifactorial phenomenon, primarily driven by three key mechanisms: insensitivity of the target site, enhanced metabolic detoxification, and reduced penetration of the insecticide through the cuticle. These mechanisms can occur independently or in combination, often resulting in high levels of resistance.

Target-Site Insensitivity Mutations (e.g., Sodium Channel Mutations)

The primary target for this compound and other pyrethroid insecticides is the voltage-gated sodium channel (VGSC) in the nerve cells of arthropods. mdpi.com These channels are crucial for the propagation of nerve impulses. mdpi.com Bifenthrin (B131952) binds to the VGSC, forcing it to remain open for an extended period, which leads to paralysis and eventual death of the insect. mdpi.com

However, mutations in the gene encoding the VGSC can alter the protein's structure, reducing its affinity for pyrethroid molecules. This decreased sensitivity of the target site is a common and highly effective resistance mechanism. These are often referred to as knockdown resistance (kdr) mutations. mdpi.com

Several specific amino acid substitutions in the VGSC have been linked to pyrethroid resistance. For instance, in the greenhouse whitefly, Trialeurodes vaporariorum, three mutations (M918L, L925I, and T929I) in the para-type voltage-gated sodium channel have been associated with significant resistance to bifenthrin, with resistance levels reaching up to 662-fold compared to susceptible strains. nih.gov Similarly, the F1538I mutation in the VGSC is a predominant mutation linked to pyrethroid resistance in the two-spotted spider mite, Tetranychus urticae. researchgate.net The presence of multiple mutations can sometimes have a synergistic effect on the level of resistance. nih.gov

Table 1: Examples of Sodium Channel Mutations Conferring Resistance to Pyrethroids in Arthropods

Species Mutation(s) Associated Pyrethroid(s) Reference
Trialeurodes vaporariorum (Greenhouse whitefly) M918L, L925I, T929I Bifenthrin nih.gov
Tetranychus urticae (Two-spotted spider mite) F1538I Bifenthrin researchgate.net
Aedes aegypti (Yellow fever mosquito) V410L + V1016I + F1534C Permethrin (B1679614), Deltamethrin (B41696) nih.gov
Aedes aegypti V1023G, D1794Y Permethrin researchgate.net

Enhanced Metabolic Detoxification Pathways

Arthropods have evolved sophisticated enzymatic systems to detoxify foreign compounds, including insecticides. The enhanced activity or overexpression of these detoxification enzymes is a major mechanism of resistance to this compound.

Cytochrome P450 monooxygenases (P450s) are a large and diverse family of enzymes that play a critical role in the metabolism of a wide range of endogenous and exogenous substances. nih.govroyalsocietypublishing.org In the context of insecticide resistance, P450s can detoxify pyrethroids through oxidative reactions. mdpi.com The overexpression of specific P450 genes is frequently observed in pyrethroid-resistant insect populations. nih.gov

For example, in bifenthrin-resistant populations of the navel orangeworm, Amyelois transitella, nine P450 genes were found to be constitutively overexpressed compared to susceptible populations. nih.gov Notably, CYP6AE54 showed an 11.7-fold overexpression, and CYP4G89 was overexpressed by 33-fold. nih.gov The latter is also associated with cuticular hydrocarbon synthesis, suggesting a potential dual role in resistance. nih.gov Increased P450 activity can lead to cross-resistance, where resistance to one insecticide confers resistance to other insecticides, even from different chemical classes. mdpi.com

Carboxylesterases (CarEs) are another important family of detoxification enzymes that can confer resistance to pyrethroids by hydrolyzing the ester bond present in their chemical structure. nih.govnih.gov This enzymatic action breaks down the insecticide into less toxic metabolites. nih.gov Enhanced expression of CarE genes is a well-documented mechanism of insecticide resistance in numerous pest species. mdpi.com

In the diamondback moth, Plutella xylostella, the gene PxαE14 has been shown to contribute to the detoxification of bifenthrin, among other insecticides. mdpi.com Studies on the two-spotted spider mite, Tetranychus urticae, have also implicated increased esterase activity in bifenthrin resistance. nih.govresearchgate.net In some cases, CarE-mediated resistance can be so significant that it leads to very high levels of resistance. researchgate.net

Table 2: Detoxification Enzymes Implicated in Bifenthrin Resistance

Species Enzyme Family Specific Gene/Enzyme Fold Increase in Activity/Expression Reference
Amyelois transitella Cytochrome P450 CYP6AE54 11.7 nih.gov
Amyelois transitella Cytochrome P450 CYP4G89 33 nih.gov
Plutella xylostella Carboxylesterase PxαE14 - mdpi.com
Tetranychus urticae Carboxylesterase - - nih.govresearchgate.net
Tetranychus cinnabarinus Glutathione (B108866) S-Transferase TCGSTM2, TCGSTM3, TCGSTM8 Inducible Expression mdpi.com

Glutathione S-transferases (GSTs) are a family of multifunctional enzymes involved in the detoxification of a wide array of xenobiotics. nih.gov While their primary role in pyrethroid resistance is often considered secondary to that of P450s and CarEs, there is growing evidence for their involvement. nih.gov GSTs can contribute to resistance by directly metabolizing insecticides or by protecting the insect from oxidative stress induced by insecticide exposure. portlandpress.comnih.gov

In some cases, increased GST activity has been observed in pyrethroid-resistant strains. nih.gov For instance, in a thiamethoxam-resistant strain of the whitefly Bemisia tabaci Q, which showed no cross-resistance to bifenthrin, GSTs had significantly higher activity. nih.gov In the carmine (B74029) spider mite, Tetranychus cinnabarinus, the expression of three mu-class GSTs (TCGSTM2, TCGSTM3, and TCGSTM8) was significantly induced upon exposure to the pyrethroid fenpropathrin (B1672528) in a resistant strain, suggesting a role in detoxification. mdpi.com

Reduced Cuticular Penetration

The insect cuticle serves as the first line of defense against insecticides. lstmed.ac.uk Modifications to the cuticle that reduce the rate of insecticide penetration can contribute to resistance. nih.gov This mechanism is often considered a secondary line of defense, as it typically provides a lower level of resistance on its own. However, by slowing the entry of the insecticide, it allows more time for metabolic enzymes to detoxify the compound before it reaches its target site in the nervous system. lstmed.ac.uk

Genetic Basis and Molecular Characterization of Resistance

Arthropod resistance to this compound is a complex phenomenon driven by genetic adaptations that allow pests to survive exposure to the insecticide. The genetic basis of this resistance is often polygenic, meaning it is controlled by multiple genes, and is typically inherited as an autosomal, incompletely dominant trait. csic.escsic.esnih.govfao.org Two primary mechanisms are responsible for this resistance: target-site insensitivity and enhanced metabolic detoxification. clemson.edunih.gov

Target-Site Insensitivity: The primary target for pyrethroid insecticides like bifenthrin is the voltage-gated sodium channel (VGSC) in the insect's nervous system. nih.gov Mutations in the gene encoding this channel can alter its structure, reducing the binding affinity of the insecticide. This is a common mechanism of resistance known as knockdown resistance (kdr). For instance, a specific mutation, M918L, in the VGSC has been identified in bifenthrin-resistant individuals of the bird cherry-oat aphid, Rhopalosiphum padi. nih.gov

Metabolic Resistance: This mechanism involves the increased production or efficiency of detoxification enzymes that metabolize the insecticide into less toxic forms before it can reach its target site. clemson.eduresearchgate.net Several families of enzymes are implicated in bifenthrin resistance:

Cytochrome P450 monooxygenases (P450s): These enzymes play a crucial role in oxidizing insecticides. Studies have shown that P450s are a principal mediator of bifenthrin resistance in the annual bluegrass weevil, Listronotus maculicollis. nih.gov In bifenthrin-resistant strains of the two-spotted spider mite, Tetranychus urticae, and the bird cherry-oat aphid, Rhopalosiphum padi, the activity of P450 enzymes was significantly increased compared to susceptible strains. nih.govresearchgate.netmdpi.com

Carboxylesterases (CarEs): These enzymes hydrolyze the ester bonds present in pyrethroid molecules. In bifenthrin-resistant Tetranychus urticae, several carboxyl/cholinesterase (CCE) genes were found to be upregulated. mdpi.com

Glutathione S-transferases (GSTs): GSTs are involved in the conjugation of metabolites, facilitating their excretion. Increased GST activity has been observed in bifenthrin-resistant strains of Tetranychus urticae. researchgate.netmdpi.comnih.gov

The molecular characterization of these resistance mechanisms often involves transcriptomic analyses, such as RNA-sequencing, to identify the specific genes that are overexpressed in resistant populations. mdpi.com For example, in a bifenthrin-resistant strain of T. urticae, eleven CCE genes, nine UDP-glucuronosyltransferase (UGT) genes, two P450 genes, and four GST genes were found to be upregulated. mdpi.com

Cross-Resistance Patterns with Other Insecticide Classes

The development of resistance to this compound can concurrently confer resistance to other insecticides, a phenomenon known as cross-resistance. csic.es This occurs when the same resistance mechanism is effective against multiple compounds, particularly those with similar modes of action or that are detoxified by the same metabolic pathways.

Bifenthrin-resistant populations frequently exhibit cross-resistance to other pyrethroids (Group 3 insecticides) due to shared target sites and detoxification pathways. nih.govnih.gov More concerning is the cross-resistance observed with entirely different insecticide classes. For example, bifenthrin-selected strains of the cotton bollworm, Helicoverpa armigera, have demonstrated cross-resistance to organophosphates, phenylpyrazoles, and even newer chemical classes like emamectin (B195283) benzoate. csic.escsic.esresearchgate.net Similarly, bifenthrin-resistant corn leafhoppers (Dalbulus maidis) have shown resistance to neonicotinoids like imidacloprid (B1192907) and acetamiprid. nih.gov

Conversely, negative cross-resistance, where resistance to one compound increases susceptibility to another, has also been observed. A bifenthrin-resistant strain of Rhopalosiphum padi showed increased susceptibility to the organophosphate chlorpyrifos. nih.gov This information is valuable for designing effective insecticide rotation programs.

Arthropod SpeciesResistant ToCross-Resistance Observed WithInsecticide Class of Cross-Resistant Compound
Helicoverpa armigera (Cotton Bollworm)This compoundCypermethrin, Lambda-cyhalothrin (B1674341)Pyrethroid
Helicoverpa armigera (Cotton Bollworm)This compoundProfenofos, TriazophosOrganophosphate
Helicoverpa armigera (Cotton Bollworm)This compoundFipronilPhenylpyrazole
Helicoverpa armigera (Cotton Bollworm)This compoundEmamectin benzoateAvermectin
Dalbulus maidis (Corn Leafhopper)This compoundLambda-cyhalothrinPyrethroid
Dalbulus maidis (Corn Leafhopper)This compoundImidacloprid, AcetamipridNeonicotinoid
Rhopalosiphum padi (Bird Cherry-Oat Aphid)This compoundDeltamethrinPyrethroid
Rhopalosiphum padi (Bird Cherry-Oat Aphid)This compoundChlorfenapyrPyrrole
Rhopalosiphum padi (Bird Cherry-Oat Aphid)This compoundImidacloprid, ThiamethoxamNeonicotinoid
Rhopalosiphum padi (Bird Cherry-Oat Aphid)This compoundIsoprocarbCarbamate

Strategies for Resistance Management and Mitigation

To delay the evolution of resistance and prolong the effectiveness of this compound, a multi-faceted approach to resistance management is essential. fbn.comfbn.com These strategies aim to reduce the selection pressure exerted by the insecticide on pest populations.

A cornerstone of insecticide resistance management is the rotation of products with different modes of action (MoA). tamu.educropaia.com Continuous use of insecticides from the same MoA group selects for individuals with resistance to that specific mode of action. fbn.com this compound is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 3 insecticide, which are sodium channel modulators. fbn.comcropaia.com

An effective rotation program involves alternating bifenthrin applications with insecticides from different IRAC groups within a growing season or between seasons. epa.govcroplife.org.au This strategy ensures that individuals resistant to one MoA are controlled by the subsequent application of an insecticide with a different MoA, thereby preventing the buildup of resistant genotypes in the population. cropaia.com For example, after using bifenthrin (Group 3), a grower might switch to an organophosphate (Group 1B), a neonicotinoid (Group 4A), or a diamide (B1670390) (Group 28). croplife.org.au

Synergists are compounds that, while having little to no insecticidal activity on their own, can enhance the toxicity of an insecticide. orst.eduresearchgate.net They primarily work by inhibiting the detoxification enzymes responsible for metabolic resistance. slideshare.netnih.gov The application of synergists can help restore the susceptibility of a resistant population to an insecticide. researchgate.net

A notable example involves the potentiation of bifenthrin's activity against a resistant population of the annual bluegrass weevil, Listronotus maculicollis, where resistance is mediated by P450 enzymes. nih.gov Research demonstrated that certain demethylation inhibitor (DMI) fungicides and gibberellin inhibitor plant growth regulators, which are known to inhibit P450s, acted as effective synergists. When applied with these synergists, the lethal dose (LD50) of bifenthrin was significantly reduced. nih.gov This approach not only enhances control but also helps to confirm the specific mechanism of resistance at play. slideshare.net

Effect of Synergists on this compound Toxicity in a Resistant Population of Listronotus maculicollis
CompoundTypeBifenthrin LD50 (ng/insect)
Bifenthrin aloneN/A87.0
+ PropiconazoleFungicide9.6
+ FenarimolFungicide14.0
+ PaclobutrazolPlant Growth Regulator15.0
+ FlurprimidolPlant Growth Regulator17.0
+ Trinexapac-ethylPlant Growth Regulator40.0

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on the long-term prevention of pests through a combination of techniques. clemson.eduumn.edu IPM provides the most sustainable framework for managing resistance. fbn.comepa.gov By integrating multiple control tactics, IPM reduces the reliance on any single method, particularly chemical control, thereby lowering the selection pressure for resistance. clemson.edu

Key IPM components that contribute to delaying resistance evolution include:

Monitoring and Scouting: Regularly scouting fields to monitor pest populations allows for timely interventions and helps to ensure that insecticides are applied only when pest numbers reach economically damaging levels (action thresholds). fbn.comtamu.edu

Biological Control: The conservation and augmentation of natural enemies (predators and parasitoids) can help suppress pest populations, reducing the need for insecticide applications. clemson.eduumn.edu

Judicious Use of Insecticides: When chemical control is necessary, it should be implemented within an IPM framework. This includes using recommended rates, ensuring proper application coverage, and adhering to resistance management strategies like insecticide rotation. fbn.comtamu.edu

By combining these diverse tactics, IPM programs create a more complex and less predictable environment for pests, making it more difficult for resistance to evolve and become established in a population. clemson.eduepa.gov

Advanced Analytical and Research Methodologies in 1r Trans Bifenthrin Studies

Chromatographic and Spectroscopic Techniques for Environmental Trace Analysis

The detection and quantification of (1R)-trans-Bifenthrin and its isomers in environmental matrices necessitate highly sensitive and selective analytical methods. Chromatographic and spectroscopic techniques are the cornerstones of these analytical efforts, enabling the separation and identification of bifenthrin (B131952) residues at trace levels.

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a widely employed technique for the analysis of bifenthrin in samples such as soil, water, and sediment. nih.govepa.gov This method offers high resolution and sensitivity. For instance, a study utilizing GC-ion trap mass spectrometry demonstrated the capability to determine bifenthrin in soil with very low detection limits, ranging from 0.08 to 0.54 ng/g, by using MS/MS acquisition in electron impact ionization mode. nih.gov Another approach involves a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extraction, followed by analysis using a gas chromatograph equipped with an electron capture detector (GC-ECD), achieving a limit of quantification (LOQ) of 0.01 µg/g in various soil types. nepc.gov.au

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS), provides another powerful tool for bifenthrin analysis, especially for complex matrices. nih.govresearchgate.net LC-MS/MS methods can minimize matrix effects and offer excellent sensitivity. For example, an LC-MS/MS method was developed for the analysis of bifenthrin in Chinese chives with a limit of quantitation of 0.005 mg/kg. researchgate.net This technique is also suitable for analyzing bifenthrin in water and soil, with reported LOQ values as low as 0.500 parts per trillion (ppt) in water and 0.100 parts per billion (ppb) in soil. nih.gov

A significant challenge in the analysis of bifenthrin is the separation of its enantiomers, as they can exhibit different biological activities. Chiral HPLC is the primary technique used for this purpose. A study successfully separated the enantiomers of bifenthrin using an HPLC with a chiral stationary phase (CPS) column. who.int The mobile phase, consisting of n-hexane, isopropanol, and ethanol, allowed for the elution of both enantiomers within 20 minutes. who.int The separated enantiomers can then be identified and quantified using detectors like a mass spectrometry detector (GC-MSD) or a polarimeter. who.int

Spectroscopic methods, often used as detectors in chromatography, play a vital role in the identification and quantification of pyrethroids. Mass spectrometry is the most definitive detection method, providing structural information and high selectivity. nih.govfao.org In GC-MS analysis of bifenthrin, characteristic fragment ions at m/z 115, 141, 165, and 181 are often monitored for identification. who.int UV-Visible spectrophotometry has also been explored for the determination of pyrethroids, though it is generally less sensitive and specific than mass spectrometry. nih.gov

TechniqueMatrixLimit of Detection/Quantification (LOD/LOQ)Key Findings/Applications
GC-MS/MSSoilLOD: 0.08 to 0.54 ng/gHigh selectivity and sensitivity for simultaneous determination of multiple pyrethroids. nih.gov
GC-ECD (with QuEChERS)Agricultural SoilLOQ: 0.01 µg/gRapid and cost-effective method for residue analysis. nepc.gov.au
LC-MS/MSWaterLOQ: 0.500 pptSuitable for verifying procedures in environmental monitoring. nih.gov
LC-MS/MSSoilLOQ: 0.100 ppbEffective for trace-level quantification in complex soil matrices. nih.gov
Chiral HPLCStandard SolutionsN/ASuccessful separation of (-)-bifenthrin and (+)-bifenthrin enantiomers. who.int

Bioassay Development for Efficacy and Resistance Assessment

Bioassays are fundamental tools for evaluating the biological activity of this compound and for monitoring the development of resistance in target pest populations. These assays provide crucial data on the dose-response relationship and the lethal concentrations (LC) or lethal doses (LD) required to control a specific pest.

A variety of bioassay methods have been developed and standardized for these purposes. The adult vial test is a common method used to measure the toxicity of contact insecticides. nih.govepa.gov In this assay, the inside of glass vials are coated with a specific concentration of the insecticide, and the target insects are introduced into the vials. Mortality is then recorded at specific time intervals to determine the lethal concentration, often expressed as the LC50 (the concentration that kills 50% of the test population). nih.govepa.gov This method has been used to establish baseline susceptibility data for various pests and to monitor for shifts in susceptibility that may indicate the development of resistance. orst.edu

The Potter spray tower assay simulates the exposure of insects to an insecticide spray in a controlled laboratory setting. inchem.org This method delivers a fine mist of the insecticide solution, creating a uniform layer on the insects. It is particularly useful for assessing the efficacy of insecticides that are applied as foliar sprays. inchem.org

Glass vial bioassays have been adapted for various insect species to determine their susceptibility to pyrethroids. epa.gov These assays are based on exposing the insects to a dried film of the insecticide on the inner surface of a glass vial. This method has been instrumental in identifying reduced pyrethroid susceptibility in field populations of agricultural pests. epa.gov

For monitoring insecticide resistance in disease vectors like mosquitoes, the CDC bottle bioassay is a widely used and standardized method. nepc.gov.aunih.gov This assay involves coating the inside of bottles with a diagnostic dose of the insecticide and exposing mosquitoes for a set period. The mortality rate at the end of the exposure time indicates whether the population is susceptible, possibly resistant, or confirmed resistant. nepc.gov.aunih.gov

These bioassays are critical for resistance management strategies. By regularly monitoring the susceptibility of pest populations, it is possible to detect resistance at an early stage and implement alternative control measures to prevent widespread control failures. wikipedia.org

Bioassay MethodTarget Organism(s)Endpoint(s) MeasuredApplication
Adult Vial TestClover seed weevil, Tarnished plant bugLC50, Mortality rateScreening for resistance, Establishing baseline susceptibility. nih.govinchem.org
Potter Spray Tower AssayClover seed weevilMortality rateSimulating spray application to assess contact toxicity. inchem.org
Glass Vial BioassayCorn silk flies, Western corn rootwormLC50, Susceptibility levelsDetermining pyrethroid susceptibility in field populations. orst.eduepa.gov
CDC Bottle BioassayMosquitoes (e.g., Culex quinquefasciatus)Mortality rate at a diagnostic doseStandardized method for monitoring insecticide resistance in vectors. nepc.gov.aunih.gov
Topical ApplicationMosquitoes (e.g., Anopheles gambiae)Intrinsic toxicityComparing the inherent toxicity of different pyrethroids. fao.org

Biochemical and Molecular Assays for Mechanism of Action Elucidation

Understanding the precise molecular and biochemical mechanisms by which this compound exerts its insecticidal effects is crucial for developing more effective and selective pest control strategies, as well as for managing resistance. A variety of assays are employed to investigate its interactions with target sites and the metabolic pathways involved in its detoxification.

The primary target of bifenthrin and other pyrethroids is the voltage-gated sodium channel (VGSC) in the nervous system of insects. inchem.orgnih.gov Electrophysiological techniques, particularly the patch-clamp method , are used to study the effects of bifenthrin on these channels. inchem.org These studies have shown that bifenthrin modifies the gating kinetics of sodium channels, causing them to remain open for an extended period, which leads to repetitive neuronal firing, paralysis, and ultimately the death of the insect. inchem.org Assays using expressed human VGSC subtypes in cell lines like Chinese Hamster Ovary (CHO) cells have also been used to compare the effects of bifenthrin on insect versus mammalian channels, providing insights into its selective toxicity. wikipedia.org

While the VGSC is the primary target, some studies suggest that pyrethroids may also have secondary effects on other neuronal receptors, such as the GABA (gamma-aminobutyric acid)-gated chloride channels . nih.govfao.org Two-electrode voltage-clamp electrophysiology on Xenopus laevis oocytes expressing insect GABA receptors can be used to investigate these potential interactions. nih.gov

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to its target protein. epa.govfao.org This in-silico approach has been used to model the interaction of bifenthrin with the VGSC, helping to identify the specific amino acid residues involved in binding and to understand how mutations in the channel can lead to resistance. researchgate.netepa.gov

Insects have evolved enzymatic detoxification systems to metabolize insecticides. Biochemical assays are used to measure the activity of these enzymes, which can be a key mechanism of resistance. The main enzyme families involved in pyrethroid detoxification are esterases (ESTs) , glutathione (B108866) S-transferases (GSTs) , and cytochrome P450 monooxygenases (P450s) . orst.edu

Spectrophotometric assays are commonly used to measure the activity of these detoxification enzymes. For example, a direct continuous spectrophotometric assay has been developed to measure pyrethroid-cleaving esterases using synthetic substrates that mimic the structure of pyrethroids. epa.gov The activity of GSTs and P450s can also be measured using specific substrates that produce a colored or fluorescent product upon enzymatic reaction. orst.eduregulations.gov These assays are valuable for comparing the detoxification capacity of resistant and susceptible insect populations and for identifying the specific enzyme families involved in resistance. nepc.gov.au

Assay/TechniqueTarget/PurposeKey Findings/Applications
Patch-Clamp ElectrophysiologyVoltage-gated sodium channels (VGSCs)Demonstrates that bifenthrin modifies sodium channel gating, leading to prolonged opening and repetitive neuronal firing. inchem.org
Two-Electrode Voltage-ClampGABA-gated chloride channelsInvestigates potential secondary target sites of pyrethroids. nih.gov
Molecular DockingVGSC and other potential protein targetsPredicts binding sites and interactions of bifenthrin with its targets, aiding in understanding resistance mutations. epa.govfao.org
Spectrophotometric Enzyme AssaysEsterases, GSTs, Cytochrome P450sQuantifies the activity of detoxification enzymes to assess metabolic resistance in insect populations. epa.govorst.edu
In vitro Expression Systems (e.g., CHO cells)Specific VGSC subtypesAllows for the detailed study of bifenthrin's effects on specific ion channel isoforms from different species. wikipedia.org

Omics Approaches (e.g., Transcriptomics, Proteomics) in Resistance Research

The advent of "omics" technologies has revolutionized the study of insecticide resistance by providing a global view of the molecular changes occurring in resistant organisms. Transcriptomics and proteomics are powerful tools for identifying the genes and proteins associated with resistance to this compound.

Transcriptomics , particularly through the use of RNA-sequencing (RNA-Seq) , allows for the comprehensive analysis of the entire set of RNA transcripts in a cell or organism. nepc.gov.au By comparing the gene expression profiles of bifenthrin-resistant and susceptible insect populations, researchers can identify genes that are consistently upregulated or downregulated in the resistant strains. researchgate.netorst.edu These studies have frequently revealed the overexpression of genes encoding detoxification enzymes, such as cytochrome P450s, glutathione S-transferases (GSTs), and carboxylesterases (CCEs), as a primary mechanism of metabolic resistance. researchgate.netinchem.orgorst.edu For example, a study on the spider mite Tetranychus urticae used RNA-Seq to show that genes encoding these detoxification enzymes were overexpressed in bifenthrin-resistant strains. researchgate.net

RNA-Seq can also identify other potential resistance mechanisms, such as alterations in the expression of cuticular protein genes, which may reduce the penetration of the insecticide, and changes in the expression of target site genes like the voltage-gated sodium channel. who.intmdpi.com

Proteomics focuses on the large-scale study of proteins, their structures, and their functions. By comparing the proteomes of resistant and susceptible insects, it is possible to identify proteins that are differentially abundant. epa.govfao.org Techniques like isobaric tags for relative and absolute quantification (iTRAQ) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used for these comparative analyses. nih.govwikipedia.org

Proteomic studies have corroborated transcriptomic findings by showing the increased abundance of detoxification enzymes in resistant insects. epa.gov However, proteomics can also provide unique insights, as it can reveal post-transcriptional modifications and changes in protein stability that would not be apparent from transcriptomic data alone. epa.gov For instance, a study on Aedes aegypti found that some cytochrome P450s were overexpressed only at the protein level, suggesting that protein stabilization could be a resistance mechanism. epa.gov

The integration of transcriptomic and proteomic data provides a more complete picture of the molecular basis of resistance. nih.gov This multi-omics approach can help to identify not only the individual genes and proteins involved but also the regulatory networks and metabolic pathways that are altered in resistant populations. nih.gov

Omics ApproachMethodologyKey Findings in Pyrethroid Resistance Research
TranscriptomicsRNA-Sequencing (RNA-Seq)Identification of overexpressed detoxification genes (P450s, GSTs, CCEs) and cuticular protein genes in resistant strains. researchgate.netorst.edu
ProteomicsiTRAQ, LC-MS/MSConfirmation of increased abundance of detoxification enzymes and identification of post-transcriptional regulation of resistance. epa.govwikipedia.org
Integrative OmicsCombination of transcriptomics and proteomicsProvides a comprehensive understanding of the regulatory networks and metabolic pathways involved in resistance. nih.gov

Radiotracer Techniques for Metabolism and Environmental Fate Investigations

Radiotracer techniques are indispensable for studying the metabolism, distribution, and environmental fate of this compound. By labeling the bifenthrin molecule with a radioactive isotope, typically Carbon-14 (¹⁴C), researchers can accurately track its movement and transformation in complex biological and environmental systems. inchem.orgfao.org

In metabolism studies , ¹⁴C-labeled bifenthrin is administered to organisms such as rats, goats, or hens to investigate its absorption, distribution, biotransformation, and excretion. fao.orginchem.org These studies have shown that bifenthrin is primarily eliminated through the feces in rats, with the parent compound and its hydroxylated metabolites being the major components. epa.gov In urine, hydrolytic and oxidative degradation products are found. epa.gov The use of ¹⁴C-bifenthrin allows for the quantification of total radioactive residues (TRR) in various tissues, revealing that bifenthrin can accumulate in fatty tissues. who.int These studies also help to identify the major metabolic pathways, which in animals often involve hydrolysis of the ester linkage and oxidation of the resulting alcohol and acid moieties. epa.gov

Radiotracer studies have also been crucial in understanding the metabolism of bifenthrin in plants . fao.org By applying ¹⁴C-bifenthrin to crops like apples, potatoes, and cotton, researchers have demonstrated that bifenthrin is largely non-systemic, with most of the residue remaining on the plant surface. fao.org The parent compound, unchanged and unconjugated, is typically the predominant residue in plants. fao.org

In environmental fate studies , ¹⁴C-bifenthrin is used to investigate its behavior in soil and water. fao.org These studies have shown that bifenthrin binds strongly to soil particles, making it relatively immobile and unlikely to leach into groundwater. nepc.gov.auorst.edu The half-life of bifenthrin in soil can be determined under various conditions, and it has been found to be quite persistent, with half-lives ranging from several months to over a year depending on soil type and conditions. nepc.gov.au Radiotracer techniques also allow for the identification and quantification of degradation products in the soil. epa.gov

In aquatic systems, ¹⁴C-bifenthrin is used to study its degradation through processes like hydrolysis and photolysis. epa.gov These studies have shown that bifenthrin is stable to hydrolysis over a range of pH values but can undergo photodegradation in water and on soil surfaces, although this process is generally slow. epa.govfao.org

Area of InvestigationRadiolabeled CompoundKey Findings
Animal Metabolism (Rats)¹⁴C-bifenthrin (alcohol and acid labels)Primarily excreted in feces as parent compound and hydroxylated metabolites; accumulation in fatty tissues. who.intinchem.orgepa.gov
Plant Metabolism (Apples, Cotton)¹⁴C-bifenthrinLargely non-systemic, with the majority of residue remaining on the plant surface as the parent compound. fao.orgfao.org
Environmental Fate (Soil)¹⁴C-bifenthrinStrongly binds to soil, low mobility, and relatively long half-life (months to a year). nepc.gov.aufao.org
Environmental Fate (Water)¹⁴C-bifenthrinStable to hydrolysis; slow photodegradation in water and on soil surfaces. epa.govfao.org

Q & A

Q. What criteria should guide the selection of biomarkers for this compound exposure in ecotoxicological studies?

  • Methodological Answer : Prioritize biomarkers with high specificity (e.g., CYP450 induction, acetylcholinesterase inhibition) and temporal stability. Validate using ROC curves to distinguish exposed vs. control populations. Ensure compatibility with omics pipelines (transcriptomics/proteomics) for mechanistic insights .

Methodological and Ethical Considerations

  • Data Reproducibility : Share raw datasets (spectra, chromatograms) in FAIR-aligned repositories (e.g., Zenodo, ChEMBL) with metadata (instrument parameters, calibration details) .
  • Conflict Resolution : Address contradictory findings via open peer-review platforms (e.g., PubPeer) and collaborative replications .
  • Ethical Compliance : Adhere to OECD guidelines for animal studies and declare conflicts of interest in manuscripts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.